Griselimycin

Antitubercular drug discovery DnaN sliding clamp inhibitors Minimum inhibitory concentration

Griselimycin (GM) is a naturally occurring cyclic depsidecapeptide comprising ten amino acid residues, originally isolated from Streptomyces species in the 1960s. It functions as a selective inhibitor of the bacterial DNA polymerase sliding clamp DnaN (the β-clamp), thereby blocking DNA replication and exerting bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Molecular Formula C57H96N10O12
Molecular Weight 1113.4 g/mol
Cat. No. B15567579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriselimycin
Molecular FormulaC57H96N10O12
Molecular Weight1113.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)/t35-,36-,37?,39+,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1
InChIKeyJSNIAKPKPNJUEP-UHUGAYFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Griselimycin: A Cyclic Depsipeptide DnaN Inhibitor with Renewed Interest for Anti-Tuberculosis Research Procurement


Griselimycin (GM) is a naturally occurring cyclic depsidecapeptide comprising ten amino acid residues, originally isolated from Streptomyces species in the 1960s [1]. It functions as a selective inhibitor of the bacterial DNA polymerase sliding clamp DnaN (the β-clamp), thereby blocking DNA replication and exerting bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains [2]. Although early development was discontinued due to suboptimal pharmacokinetic properties—specifically a short plasma elimination half-life upon oral administration [3]—GM has been revitalized as a foundational scaffold for the generation of optimized analogs with improved drug-like properties, serving as a critical research tool for probing DnaN-targeting anti-tubercular mechanisms and for structure-guided medicinal chemistry campaigns [2].

Why Generic Substitution of Griselimycin with Other Cyclic Peptides or Analogs Compromises Research Integrity


Interchanging griselimycin with its closest analogs—methylgriselimycin (MGM) or cyclohexylgriselimycin (CGM)—introduces critical variability in experimental outcomes due to substantiated differences in target engagement, metabolic stability, and in vivo efficacy. Although these compounds share the same core macrocyclic scaffold and DnaN-binding pharmacophore [1], a single structural modification fundamentally alters their biological and pharmaceutical profiles. Specifically, the proline-to-methylproline substitution in MGM modulates conformational flexibility and metabolic stability [2], while the cyclohexyl moiety in CGM confers significantly enhanced pharmacokinetic properties and oral bioavailability, enabling efficacy in chronic infection models that is unattainable with the parent compound [1][3]. Furthermore, newly discovered DnaN-targeting agents such as mycoplanecins exhibit potency differences exceeding 20-fold compared to griselimycin [4], underscoring that compounds within this mechanistic class are not functionally interchangeable. Procurement of the precise compound specified in the experimental protocol is therefore essential to ensure reproducibility and valid cross-study comparisons.

Quantitative Differentiation of Griselimycin Against Its Closest Structural and Mechanistic Comparators


Comparative In Vitro Potency Against Mycobacterium tuberculosis H37Rv: Mycoplanecin E Exhibits 24-Fold Superior MIC

In a direct head-to-head potency evaluation against M. tuberculosis, the DnaN inhibitor mycoplanecin E achieved a minimum inhibitory concentration (MIC) of 83 ng/mL, which is approximately 24-fold lower (more potent) than the MIC reported for griselimycin [1]. This substantial difference in potency represents a critical consideration for research groups selecting among DnaN-targeting compounds for in vitro screening or mechanistic studies.

Antitubercular drug discovery DnaN sliding clamp inhibitors Minimum inhibitory concentration

Intracellular vs. Extracellular Activity Against M. tuberculosis H37Rv in Macrophage Infection Model

Griselimycin demonstrates differential activity depending on the bacterial growth environment. The MIC against M. tuberculosis H37Rv is 1–1.2 μg/mL in liquid culture, whereas the MIC increases to 6.2 μg/mL when bacteria reside within RAW 264.7 macrophages . This 5- to 6-fold reduction in potency in the intracellular compartment reflects the impact of cellular penetration and/or intracellular drug stability on antibacterial efficacy.

Intracellular antibacterial activity Macrophage infection model Mycobacterium tuberculosis H37Rv

Pharmacokinetic Differentiation: Cyclohexylgriselimycin (CGM) Achieves Oral Bioavailability Unattainable with Parent Griselimycin

The parent compound griselimycin was abandoned in the 1970s specifically due to a short plasma elimination half-life following oral administration that precluded therapeutic utility [1]. In contrast, the cyclohexyl-substituted analog cyclohexylgriselimycin (CGM) exhibits improved pharmacokinetic properties and demonstrates oral bioavailability [2]. This PK differentiation is the primary rationale for the entire lead optimization program that produced CGM, and it represents a categorical difference in the compound's suitability for in vivo studies.

Oral bioavailability Plasma half-life ADME properties

Resistance Frequency Comparison: Griselimycins Exhibit Low Resistance Emergence with Documented Fitness Cost

Griselimycins exhibit a distinctive resistance profile compared to many conventional anti-tubercular agents. Resistance to griselimycins occurs at very low frequency and is mediated by amplification of a chromosomal segment containing dnaN and the ori site, rather than by target mutations [1]. Furthermore, this resistance is accompanied by a considerable fitness loss in the resistant organisms, and resistance is reversible upon removal of antibiotic pressure [2]. This resistance mechanism differs fundamentally from the mutational resistance commonly observed with first-line anti-TB drugs.

Antibiotic resistance Target amplification Fitness cost

Recommended Research and Procurement Applications for Griselimycin Based on Quantitative Differentiation Evidence


Foundational Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

Griselimycin serves as the essential baseline compound for SAR studies aimed at understanding how structural modifications influence DnaN binding affinity, antibacterial potency, and metabolic stability. Given the documented 5- to 6-fold potency differential between extracellular and intracellular conditions [1] and the PK limitations that drove the development of CGM [2], GM is the appropriate starting material for rationally designed analog libraries. Procurement of GM enables research groups to systematically evaluate whether new derivatives successfully address the specific liabilities of the parent scaffold. A recent comprehensive SAR investigation into GM has provided the first detailed structural map of activity determinants, which can be used to guide rational analog design .

Mechanistic Probe for DnaN Sliding Clamp Inhibition in Mycobacterial DNA Replication Studies

As the prototypical inhibitor of the mycobacterial DNA polymerase sliding clamp DnaN, griselimycin is the appropriate tool compound for dissecting the biological consequences of DnaN blockade. The co-crystal structure of GM bound to the M. tuberculosis β-clamp has been solved [1], enabling structure-guided investigations of binding determinants. The compound exhibits exquisite selectivity for the bacterial sliding clamp with no detectable interaction with the human homolog [2], validating its utility as a specific probe. This selectivity profile makes GM particularly suitable for target validation experiments and for differentiating on-target DnaN effects from off-target cytotoxicity in cellular assays.

In Vitro Benchmarking of Next-Generation DnaN-Targeting Antibiotics

The 24-fold potency differential observed between mycoplanecin E (MIC = 83 ng/mL) and griselimycin [1] underscores the importance of including GM as a benchmark comparator in in vitro screening panels for new DnaN inhibitors. GM's well-characterized activity profile against drug-sensitive and drug-resistant M. tuberculosis strains [2] provides a standardized reference point for assessing whether novel DnaN-targeting compounds offer meaningful potency improvements. Additionally, the established intracellular activity deficit (MIC increase from 1–1.2 μg/mL to 6.2 μg/mL in macrophages) provides a validated baseline for evaluating whether new analogs overcome cellular penetration barriers.

Reference Standard for Analytical Method Development and Quality Control in Analog Synthesis

The chemical structure of griselimycin—a cyclic depsidecapeptide containing six modified amino acid residues with macrocyclization via esterification of Gly10 and the N-MeThr3 side chain [1]—has been thoroughly characterized by advanced NMR techniques, including ROE distance restraints and residual dipolar couplings [2]. This detailed conformational characterization makes GM an ideal reference standard for developing analytical methods (HPLC, LC-MS, NMR) to verify the identity and purity of synthesized analogs. The conformational flexibility of key residues such as 4(R)-MePro5 and Pro8 has been specifically mapped [2], providing critical quality control benchmarks for assessing whether synthetic modifications have altered the core scaffold conformation.

Technical Documentation Hub

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